molecular formula C16H20N4O B2995393 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide CAS No. 2035006-98-3

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide

Cat. No.: B2995393
CAS No.: 2035006-98-3
M. Wt: 284.363
InChI Key: BINPUBJCKOSFTK-CMDGGOBGSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound combines the triazole moiety with a cinnamamide group, potentially enhancing its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is typically carried out in an aqueous medium with copper (I) as the catalyst. The starting materials include an azide and an alkyne, which react to form the triazole ring.

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale click chemistry reactions due to their efficiency and high yield . The reaction conditions are optimized to ensure minimal by-products and high purity of the final compound. The use of water-soluble ligands, such as BTTES, can enhance the reaction rate and reduce cytotoxicity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the cinnamamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the cinnamamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase-II by binding to the active site and blocking its activity . The triazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.

Properties

IUPAC Name

(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13(2)15(12-20-11-10-17-19-20)18-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,18,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINPUBJCKOSFTK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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